molecular formula C13H20Cl2N2O B2895788 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride CAS No. 1286274-07-4

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride

Cat. No. B2895788
CAS RN: 1286274-07-4
M. Wt: 291.22
InChI Key: PTCFOTCJTBPOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, or 4-AP-DHC, is a chemical compound that is used in scientific research. It is a piperidine derivative and is often used as a blocker of voltage-gated sodium channels. 4-AP-DHC is a valuable tool for scientists to study the effects of sodium channel blockade on physiological and biochemical processes.

Scientific Research Applications

Pharmaceutical Research Drug Synthesis

“2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride” is likely used in the synthesis of various pharmaceutical compounds. Piperidine derivatives are known to be key intermediates in the production of drugs due to their presence in many bioactive molecules. They can be utilized to create compounds with potential therapeutic effects.

Central Nervous System Studies: NMDA Receptor Antagonism Similar compounds, such as 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride, are potent antagonists of the NMDA receptor. This suggests that our compound of interest may also be used in research related to neurological disorders and neuropharmacology.

3. Analytical Chemistry: Chromatography and Mass Spectrometry Piperidine derivatives are often used as standards or reagents in chromatography and mass spectrometry for identifying and quantifying various biological substances .

Biopharma Production Intermediate Compound

In biopharmaceutical manufacturing, piperidine derivatives can serve as intermediate compounds in the synthesis of more complex bioactive molecules .

Controlled Environment Research Cleanroom Applications

The stability and reactivity of this compound under controlled environmental conditions can be crucial for research conducted in cleanrooms or other specialized settings .

Advanced Battery Science Electrolyte Component

Piperidine derivatives may find applications in advanced battery science as components of electrolytes or other materials that improve battery performance .

Mechanism of Action

Target of Action

The primary target of 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride is the IKKb (I-kappa-B kinase beta), a protein kinase that plays a key role in the NF-kappa-B signaling pathway . This pathway is involved in many cellular processes, including inflammation, immunity, cell survival, and proliferation.

Mode of Action

The compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa-B signaling pathway.

Biochemical Pathways

By inhibiting IKKb, 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride affects the NF-kappa-B signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. Downstream effects of this modulation can include reduced inflammation and altered immune response.

Result of Action

The inhibition of IKKb by 2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride leads to the modulation of the NF-kappa-B signaling pathway . This can result in a decrease in inflammation and changes in immune response at the molecular and cellular levels.

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-phenylethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFOTCJTBPOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-1-yl)-1-phenylethanone dihydrochloride

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